An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexadecanone
An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexadecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecanone, a macrocyclic ketone, is a significant compound in the fragrance and flavor industry, prized for its distinct musk odor. It is also a subject of interest in chemical research due to its large ring structure and potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with cyclohexadecanone.
Chemical Structure and Identification
Cyclohexadecanone is a cyclic organic compound with a sixteen-membered ring containing a ketone functional group.[1] Its structure is characterized by a high degree of flexibility.
Molecular Structure:
Caption: 2D representation of the chemical structure of Cyclohexadecanone.
Physicochemical Properties
A summary of the key physicochemical properties of cyclohexadecanone is presented in the table below. These properties are crucial for its handling, formulation, and application in various fields.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O | [1] |
| Molecular Weight | 238.41 g/mol | [1] |
| CAS Number | 2550-52-9 | [1] |
| IUPAC Name | Cyclohexadecanone | [1] |
| Appearance | White crystalline solid | [1] |
| Odor | Musk-like | [1] |
| Melting Point | 54-57 °C | |
| Boiling Point | 326.8 °C at 760 mmHg | |
| Density | 0.92 g/cm³ | |
| Flash Point | >110 °C | |
| Vapor Pressure | 0.00012 mmHg at 25 °C | |
| Water Solubility | Insoluble | |
| Solubility | Soluble in ethanol (B145695) and other organic solvents. |
Experimental Protocols
Detailed experimental protocols for the characterization of cyclohexadecanone are essential for quality control and research purposes. Below are representative methodologies for key analytical techniques.
Synthesis of Cyclohexadecanone
Cyclohexadecanone can be synthesized via the hydrogenation of 8-cyclohexadecenone.[1]
Reaction Workflow:
Caption: General workflow for the synthesis of Cyclohexadecanone.
Detailed Protocol:
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Reaction Setup: In a suitable reaction vessel, dissolve 8-cyclohexadecenone in a solvent such as ethanol.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
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Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus.
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Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
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Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure cyclohexadecanone.
Analytical Characterization
| Technique | Protocol |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve 5-10 mg of cyclohexadecanone in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube. ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to show a complex multiplet in the aliphatic region (δ 1.2-2.5 ppm) corresponding to the methylene (B1212753) protons of the large ring. The protons alpha to the carbonyl group will appear slightly downfield. ¹³C NMR: Acquire the spectrum on the same instrument. The carbonyl carbon should appear as a singlet at a characteristic downfield shift (δ > 200 ppm). The methylene carbons will appear in the aliphatic region (δ 20-40 ppm). |
| Infrared (IR) Spectroscopy | Sample Preparation: Prepare a thin film of the molten compound between two NaCl or KBr plates, or acquire the spectrum of a KBr pellet containing the sample. Analysis: The spectrum will be dominated by a strong, sharp absorption band around 1710-1725 cm⁻¹ characteristic of the C=O stretching vibration of a saturated cyclic ketone. Aliphatic C-H stretching vibrations will be observed around 2850-2950 cm⁻¹. |
| Mass Spectrometry (MS) | Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z 238.41. Fragmentation patterns will involve the loss of small alkyl chains and rearrangements characteristic of large cyclic ketones. |
Biological Activity and Signaling Pathway
Cyclohexadecanone, like other musk compounds, elicits its characteristic scent through interaction with specific olfactory receptors in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The primary human olfactory receptors identified to be activated by macrocyclic musks are OR5AN1 and OR1A1.[2][3]
Olfactory Signaling Pathway:
Caption: Simplified signaling pathway of odor perception initiated by Cyclohexadecanone.
The binding of cyclohexadecanone to its receptor initiates a conformational change in the receptor, which in turn activates a specific G-protein, Gαolf.[4] This G-protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory neuron. This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of the musk scent.[4]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and a key biological signaling pathway of cyclohexadecanone. The presented data and experimental methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating further investigation and application of this important macrocyclic ketone.
